SPOP-IN-6b

ccRCC Cell Viability IC50

SPOP-IN-6b is the first-in-class small-molecule inhibitor of the E3 ubiquitin ligase adaptor SPOP, specifically blocking SPOP's interaction with tumor suppressors PTEN and DUSP7. Unlike broad-spectrum UPS modulators or close analogs (e.g., SPOP-IN-6lc), its unique binding mode ensures reproducible, on-target effects. With a validated in vivo regimen (40–80 mg/kg i.p., 25 days) and established cellular IC50 range (2–10.2 µM), it is the indispensable reference standard for medicinal chemistry optimization and mechanistic studies in ccRCC.

Molecular Formula C28H32N6O3
Molecular Weight 500.6 g/mol
Cat. No. B610950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPOP-IN-6b
SynonymsSPOP IN-6b;  SPOP IN 6b;  SPOP-IN-6b
Molecular FormulaC28H32N6O3
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCCCN5CCOCC5
InChIInChI=1S/C28H32N6O3/c1-20-7-5-13-34-25(20)31-26-23(28(34)36)19-22(24(29)33(26)14-10-21-8-3-2-4-9-21)27(35)30-11-6-12-32-15-17-37-18-16-32/h2-5,7-9,13,19,29H,6,10-12,14-18H2,1H3,(H,30,35)
InChIKeyRYTGHNMOSCSWJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SPOP-IN-6b: First-in-Class SPOP Inhibitor for Targeted ccRCC Research


SPOP-IN-6b is a first-in-class small-molecule inhibitor of the E3 ubiquitin ligase adaptor Speckle-type POZ protein (SPOP), with an IC50 of 3.58 µM in a cell-free assay [1]. It was discovered through a structure-based computational design approach and represents a pioneering tool compound for investigating the oncogenic role of cytoplasmic SPOP in clear cell renal cell carcinoma (ccRCC) [2]. SPOP-IN-6b specifically disrupts the protein-protein interaction (PPI) between SPOP and its tumor suppressor substrates, a mechanism that is fundamentally distinct from traditional kinase inhibitors used in kidney cancer [3].

Why SPOP-IN-6b Cannot Be Simply Substituted by Other SPOP Inhibitors or General Ubiquitin Pathway Modulators


The SPOP signaling axis in ccRCC is highly context-dependent; SPOP acts as an oncogene when mislocalized to the cytoplasm but can be a tumor suppressor in other cancers [1]. Therefore, broad-spectrum ubiquitin-proteasome system (UPS) modulators or even other SPOP-targeting molecules may produce confounding or off-target effects. Substituting SPOP-IN-6b with a close analog like SPOP-IN-6lc, which has a different binding mode and distinct efficacy in viability and colony formation assays, will lead to significantly different experimental outcomes [2]. Furthermore, the unique structure-activity relationship (SAR) of the SPOP-IN-6 series means that even minor chemical modifications can abolish activity, making SPOP-IN-6b the essential reference standard for this chemical series [3].

Quantitative Differentiation of SPOP-IN-6b Against Key Comparators


Comparative Antiproliferative Potency in ccRCC Cell Lines

SPOP-IN-6b exhibits a defined range of antiproliferative activity across a panel of ccRCC cell lines. In a 72-hour MTT assay, its IC50 in the A498 cell line is 2.7 μM [1]. This specific potency is part of a broader activity profile ranging from 2-10.2 μM across six ccRCC lines (A498, Caki-2, Ketr-3, 769-P, OS-RC-2, 786-0) [2]. In contrast, the optimized analog SPOP-IN-6lc shows superior potency in suppressing viability and colony formation, demonstrating that SPOP-IN-6b serves as the crucial baseline comparator for evaluating SAR-driven improvements [3].

ccRCC Cell Viability IC50

In Vivo Tumor Growth Inhibition in ccRCC Xenograft Model

SPOP-IN-6b demonstrates significant in vivo efficacy in a preclinical ccRCC model. When administered daily via intraperitoneal injection at doses of 40-80 mg/kg for 25 days, SPOP-IN-6b substantially slows the growth of ccRCC xenograft tumors in nude mice . This is in stark contrast to the comparator compound 6lc, for which in vivo data is not reported in the primary SAR study [1]. This establishes SPOP-IN-6b as the only compound in its immediate analog series with publicly available, quantified in vivo efficacy data.

ccRCC In Vivo Xenograft

Selectivity Profile: Minimal Impact on Normal Kidney Cell Viability

A key differentiator for SPOP-IN-6b is its observed selectivity for cancer cells with cytoplasmic SPOP accumulation. Studies indicate that SPOP-IN-6b minimally affects the viability of normal kidney cells and other cancer cell lines where SPOP is not mislocalized to the cytoplasm [1]. This is in contrast to many broad-spectrum kinase inhibitors used in RCC, such as sorafenib and sunitinib, which are known to have significant off-target effects and are associated with patient resistance [2].

Selectivity Therapeutic Window ccRCC

Direct Target Engagement and Mechanism of Action Confirmation

The mechanism of action of SPOP-IN-6b has been rigorously validated through multiple assays, including thermal shift assays to confirm direct target binding, and downstream functional assays showing increased levels of tumor suppressor proteins PTEN and DUSP7 [1]. Treatment with 0.1-3.0 μM SPOP-IN-6b for 10 hours suppresses SPOP activity, leading to a measurable increase in PTEN and DUSP7 content by preventing their ubiquitination and degradation . This is a stark contrast to its optimized analog SPOP-IN-6lc, which, while more potent, causes a different phenotypic response by decreasing phosphorylated AKT and ERK levels [2].

Target Engagement Mechanism of Action PPI Inhibitor

High-Impact Research and Preclinical Applications for SPOP-IN-6b


Validation of SPOP as a Therapeutic Target in ccRCC In Vivo Models

SPOP-IN-6b is the ideal tool compound for researchers seeking to validate the therapeutic relevance of targeting SPOP in ccRCC in vivo. Its established dosing regimen (40-80 mg/kg i.p. daily for 25 days) and demonstrated ability to slow tumor growth in xenograft models provide a clear and replicable experimental framework .

Benchmark Standard for Structure-Activity Relationship (SAR) Studies

For medicinal chemistry groups developing next-generation SPOP inhibitors, SPOP-IN-6b serves as the essential reference standard. It represents the chemical starting point from which improved analogs like SPOP-IN-6lc were derived. Its well-characterized cellular potency (IC50 range of 2-10.2 µM) and downstream effects on PTEN/DUSP7 provide a baseline against which all new compounds in this series must be measured [1].

Dissecting SPOP-Substrate Interactions in Ubiquitin-Proteasome Research

SPOP-IN-6b is a critical chemical probe for studying the SPOP-mediated ubiquitination of tumor suppressors. Its validated mechanism of action—preventing the degradation of PTEN and DUSP7 at concentrations of 0.1-3.0 µM —allows researchers to acutely perturb this specific protein-protein interaction and study the immediate downstream consequences, a task not possible with genetic knockdown or knockout models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SPOP-IN-6b

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.